molecular formula C19H17N5O B14225919 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide CAS No. 827317-07-7

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide

Cat. No.: B14225919
CAS No.: 827317-07-7
M. Wt: 331.4 g/mol
InChI Key: GRQKXILZOVWCSN-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of the pyrazole ring, followed by its fusion with an indole derivative. The reaction conditions often involve the use of catalysts such as palladium or rhodium complexes, and solvents like dimethylformamide or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the indole ring.

    Indole-3-carboxamide: Contains the indole ring but differs in the substituents.

Uniqueness

The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-6-carboxamide lies in its fused ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

827317-07-7

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1H-pyrazol-5-yl)-N-(2-pyridin-2-ylethyl)-1H-indole-6-carboxamide

InChI

InChI=1S/C19H17N5O/c25-19(21-9-6-15-3-1-2-8-20-15)14-5-4-13-11-18(23-17(13)12-14)16-7-10-22-24-16/h1-5,7-8,10-12,23H,6,9H2,(H,21,25)(H,22,24)

InChI Key

GRQKXILZOVWCSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4

Origin of Product

United States

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